molecular formula C15H9NO4 B094343 2-Methyl-1-nitroanthraquinone CAS No. 129-15-7

2-Methyl-1-nitroanthraquinone

Cat. No.: B094343
CAS No.: 129-15-7
M. Wt: 267.24 g/mol
InChI Key: FYXKXZFTZBYYNP-UHFFFAOYSA-N
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Description

2-Methyl-1-nitroanthraquinone is an organic compound with the molecular formula C15H9NO4. It is a derivative of anthraquinone, characterized by the presence of a nitro group at the first position and a methyl group at the second position on the anthraquinone skeleton. This compound appears as pale yellow needles or a light yellow solid and is primarily used as an intermediate in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-nitroanthraquinone typically involves the nitration of 2-methylanthraquinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from 3-nitro-o-xylene. The steps include partial oxidation to 2-methyl-3-nitrobenzoic acid, conversion to 2-methyl-3-nitrobenzoyl halide, and further transformation to 2-methyl-3-nitrobenzophenone. This intermediate is then oxidized to 2-benzoyl-6-nitrobenzoic acid, which undergoes cyclization to form this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-nitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include tin and hydrochloric acid, or hydrogen gas with a suitable catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Reduction: 2-Methyl-1-aminoanthraquinone.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Derivatives with different functional groups replacing the nitro group.

Comparison with Similar Compounds

  • 1-Nitroanthraquinone
  • 2-Methyl-9,10-anthraquinone
  • 1-Amino-2-methyl-9,10-anthraquinone

Comparison: 2-Methyl-1-nitroanthraquinone is unique due to the specific positioning of the nitro and methyl groups on the anthraquinone skeleton. This structural arrangement influences its chemical reactivity and biological effects. Compared to 1-nitroanthraquinone, the presence of the methyl group at the second position alters its electronic properties and reactivity. Similarly, 2-Methyl-9,10-anthraquinone lacks the nitro group, making it less reactive in certain chemical reactions. 1-Amino-2-methyl-9,10-anthraquinone, on the other hand, is a reduction product of this compound and has different applications and reactivity .

Properties

IUPAC Name

2-methyl-1-nitroanthracene-9,10-dione
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InChI

InChI=1S/C15H9NO4/c1-8-6-7-11-12(13(8)16(19)20)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3
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InChI Key

FYXKXZFTZBYYNP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
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Molecular Formula

C15H9NO4
Record name 2-METHYL-1-NITROANTHRAQUINONE
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DSSTOX Substance ID

DTXSID7020847
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Molecular Weight

267.24 g/mol
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Physical Description

2-methyl-1-nitroanthraquinone appears as pale yellow needles or light yellow solid. (NTP, 1992), Pale yellow solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE
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Color/Form

PALE-YELLOW NEEDLES

CAS No.

129-15-7
Record name 2-METHYL-1-NITROANTHRAQUINONE
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Melting Point

518 to 520 °F (NTP, 1992), 270-271 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the carcinogenic effects of 2-methyl-1-nitroanthraquinone in animal models?

A1: Research has shown that this compound is carcinogenic in both rats and mice, although the target organs and tumor types differ between species.

    Q2: How does the structure of this compound relate to its carcinogenic activity?

    A2: While the precise mechanisms of this compound's carcinogenicity are not fully elucidated, research suggests that the position of specific functional groups on the anthraquinone backbone influences its target organs and carcinogenic potential. [] For instance:

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